Spiro(cyclopentane-1,2'-benzodioxole)-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid is a complex organic compound characterized by its spiro structure, which includes a cyclopentane ring fused to a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid typically involves multi-step organic reactions. One common approach might include the formation of the spiro structure through a cyclization reaction, followed by functional group transformations to introduce the carboxylic acid moiety. Specific reagents and conditions would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalytic processes, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the spiro structure.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound could be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, derivatives of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid might be investigated for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or pharmaceuticals.
Wirkmechanismus
The mechanism of action of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other spirocyclic carboxylic acids or benzodioxole derivatives.
Uniqueness
The uniqueness of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid lies in its specific spiro structure, which can impart unique chemical and biological properties compared to other compounds.
Eigenschaften
CAS-Nummer |
50836-03-8 |
---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
spiro[1,3-benzodioxole-2,2'-cyclopentane]-1'-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)8-4-3-7-12(8)15-9-5-1-2-6-10(9)16-12/h1-2,5-6,8H,3-4,7H2,(H,13,14) |
InChI-Schlüssel |
DFZSKVPVFMIDDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)OC3=CC=CC=C3O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.